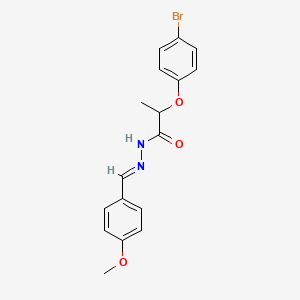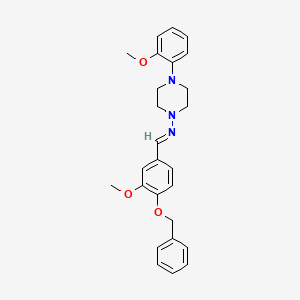
2-iodo-N'-(4-methylbenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N’-(4-methylbenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13IN2O and a molecular weight of 364.188 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process is relatively straightforward and can be performed in a one-pot reaction, which is advantageous for its simplicity and efficiency .
Chemical Reactions Analysis
2-iodo-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-iodo-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-iodo-N’-(4-methylbenzylidene)benzohydrazide can be compared with other similar compounds, such as:
2-iodo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
2-iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has an additional benzyl group, which can influence its chemical properties and applications.
The uniqueness of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303063-56-1 |
|---|---|
Molecular Formula |
C15H13IN2O |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13IN2O/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
AZHHCWTYMMVJBB-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)

![(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977930.png)
![3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)

![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)
![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)
